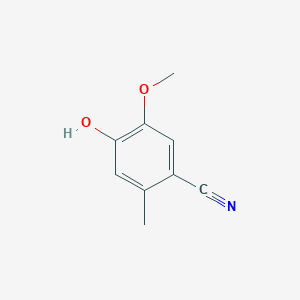

4-Hydroxy-5-methoxy-2-methylbenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves complex chemical processes, including ring opening followed by ring closure reactions, and optimization of reaction conditions to achieve high yields and purity. For example, the novel compound HMBPP was synthesized from 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile through specific reactions, showcasing the intricate methods used in synthesizing similar benzonitrile derivatives (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is typically established through spectral data and quantum chemical calculations. For instance, the structure of HMBPP was determined using various spectral analyses and quantum studies, highlighting the complex nature of these compounds' molecular structures (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Benzonitrile derivatives undergo various chemical reactions, including oxidation processes. The oxidation of methoxy- and/or methyl-substituted benzenes to quinones and phenols has been examined, showing the reactive nature of these compounds under specific conditions (Orita et al., 1989).

Physical Properties Analysis

The physical properties of benzonitrile derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. While specific data on 4-Hydroxy-5-methoxy-2-methylbenzonitrile is not available, studies on similar compounds suggest that these properties are crucial for determining the compound's applications and handling requirements.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemicals, are key aspects of benzonitrile derivatives. For example, the electrophilic reactivity of certain benzonitrile compounds has been thoroughly investigated, indicating their potential in various chemical reactions and applications (Cottyn et al., 2009).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

4-Hydroxy-5-methoxy-2-methylbenzonitrile derivatives show promising results as corrosion inhibitors. For instance, 2-aminobenzene-1,3-dicarbonitriles, a related compound, has been reported to exhibit significant corrosion inhibition properties on mild steel in acidic environments. These inhibitors are effective due to their adsorption on metal surfaces, as demonstrated through electrochemical and surface examinations (Verma, Quraishi, & Singh, 2015).

Synthetic Chemistry

In synthetic chemistry, derivatives of 4-Hydroxy-5-methoxy-2-methylbenzonitrile are utilized in various synthesis processes. For example, an efficient synthesis route for 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives involves the carboxylation of 4-methoxy-2-methylbenzonitrile, highlighting its utility in complex organic syntheses (Zheng, Wang, Scola, & D'Andrea, 2009).

Polymer Science

In polymer science, derivatives of 4-Hydroxy-5-methoxy-2-methylbenzonitrile are used for synthesizing functional polymers. A study has shown the synthesis of new derivatives by reacting resorcinol or phloroglucinol with 4-methoxy-2-nitrobenzenediazonium chloride, yielding compounds with significant absorption properties (Xi, Basset, & Vogl, 1984).

Drug Synthesis

In the pharmaceutical industry, derivatives of 4-Hydroxy-5-methoxy-2-methylbenzonitrile are used in drug synthesis. For instance, 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, a related compound, is used in the synthesis of Gefitinib, a drug used in cancer treatment (Jin, Chen, Zou, Shi, & Ren, 2005).

Safety and Hazards

The safety information available indicates that “4-Hydroxy-5-methoxy-2-methylbenzonitrile” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

4-hydroxy-5-methoxy-2-methylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-3-8(11)9(12-2)4-7(6)5-10/h3-4,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKBKQJTEMLZMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-5-methoxy-2-methylbenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2498770.png)

![2-(2-ethyl-1,3-thiazol-4-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2498771.png)

![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2498772.png)

![(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B2498775.png)

![6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)

![6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2498787.png)

![2-{[(3-Bromo-4-fluorophenyl)(cyano)amino]methyl}-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B2498790.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2498791.png)